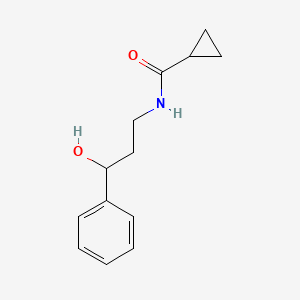![molecular formula C21H21FN2O B3008844 N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide CAS No. 941940-65-4](/img/structure/B3008844.png)
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a naphthalene carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the naphthalene-1-carboxylic acid derivative, which is then reacted with 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine under appropriate conditions to form the desired compound. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: This compound has a similar naphthalene structure but differs in the functional groups attached.
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide: Another related compound with an acridine moiety instead of naphthalene.
Uniqueness
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-24(2)20(16-10-12-17(22)13-11-16)14-23-21(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20H,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKJLSGASWZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)
![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)
![methyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3008770.png)
![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B3008771.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)

![METHYL 2-(2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B3008780.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)

![6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B3008784.png)
